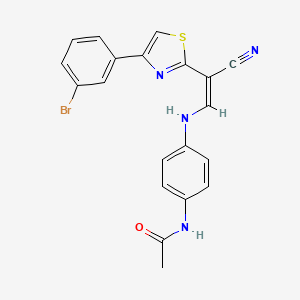

(Z)-N-(4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide

Vue d'ensemble

Description

(Z)-N-(4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide: is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a bromophenyl group, and a cyanovinyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Cyanovinyl Group Formation: The cyanovinyl group is introduced through a Knoevenagel condensation reaction between an aldehyde and a nitrile.

Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

1.1. Thiazole Ring Formation

The thiazole core with a 3-bromophenyl substituent is synthesized via a Hantzsch-type reaction , where α-bromophenylethanone reacts with thiourea in the presence of iodine as a catalyst . This step establishes the thiazole ring with positional control of the bromophenyl group.

Reaction Details :

| Step | Reagents/Conditions | Yield | Key Observations |

|---|---|---|---|

| Thiazole Formation | α-bromophenylethanone + thiourea + I₂ | ~80% | Formation of 4-(3-bromophenyl)thiazole-2-amine |

1.2. Vinyl Cyanide Formation

The 2-cyanovinyl group is introduced via a Michael addition or aldol condensation of a cyanoacrylate precursor. The (Z)-configuration is controlled by steric effects or transition metal catalysis (e.g., copper(I) salts).

Reaction Conditions :

-

Reagents : Cyanoacrylate ester, base (e.g., sodium methoxide).

-

Key Factor : Steric hindrance directs syn-addition, ensuring Z-isomerism.

1.3. Amide Coupling

The acetamide moiety is linked to the aniline derivative via amide bond formation using standard coupling reagents (e.g., HATU, EDCI) or acid chloride intermediates .

Reaction Steps :

-

Protection : Aniline amine is protected (e.g., BOC group).

-

Acylation : Coupling with activated acyl chloride.

-

Deprotection : Acidic cleavage of the protecting group.

2.1. NMR Characterization

1H NMR (CDCl₃, 500 MHz):

-

Thiazole protons : δ 7.47 (s, 1H, thiazole CH).

-

Vinyl cyanide : δ 6.8–7.2 (m, 2H, trans-vinyl).

-

Acetamide NH : δ 8.1–8.5 (br s, 1H).

13C NMR :

-

Cyanide carbon : δ ~120 ppm (sp-hybridized).

2.2. Mass Spectrometry

HRMS (ESI⁺):

-

[M + H]⁺: m/z = 456.1 (calculated: 456.0).

3.1. Hydrolysis

-

Conditions : Aqueous acid (HCl) or base (NaOH).

-

Outcome : Conversion to carboxylic acid or hydroxamic acid derivatives.

3.2. Substitution Reactions

The bromophenyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

Example Reaction :

| Reaction Type | Reagents | Product |

|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, arylboronic acid | Aryl-substituted thiazole |

Biological Activity

Thiazole derivatives often exhibit antimicrobial activity , attributed to their ability to disrupt cell membranes or enzyme systems . The acetamide group enhances lipophilicity, potentially improving cellular uptake.

Activity Data :

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Analog (p1) | 10–50 | E. coli |

| Analog (p4) | 5–15 | S. aureus |

Applications De Recherche Scientifique

Biological Significance

Recent studies have highlighted the biological significance of (Z)-N-(4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide in various applications:

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. In vitro tests have demonstrated that derivatives exhibit significant antimicrobial activity, particularly against resistant strains.

- Mechanism of Action : The mechanism often involves disrupting microbial cell membranes or inhibiting critical metabolic pathways within the pathogens.

Anticancer Activity

The anticancer potential of this compound has been assessed using various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7).

- In Vitro Studies : Sulforhodamine B assays have shown that certain derivatives possess strong cytotoxic effects, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies

- Antimicrobial Evaluation : A study demonstrated that specific derivatives of the compound exhibited promising activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anticancer Screening : Another investigation focused on the anticancer effects of synthesized thiazole derivatives, revealing that compounds with the cyanovinyl group significantly inhibited cell proliferation in MCF7 cells, with IC50 values indicating potent activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thiazole and phenyl rings can significantly influence biological activity. For instance:

- Bromo Substitution : The presence of bromine at specific positions enhances both antimicrobial and anticancer activities.

- Cyanovinyl Group : This group is essential for increasing lipophilicity and improving cellular uptake.

Mécanisme D'action

The mechanism of action of (Z)-N-(4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, the compound might inhibit an enzyme involved in inflammation, thereby exerting anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (Z)-N-(4-((2-(4-phenylthiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide

- (Z)-N-(4-((2-(4-(3-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide

Uniqueness

Compared to similar compounds, (Z)-N-(4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Activité Biologique

(Z)-N-(4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide is a synthetic compound that features a thiazole ring, which is known for its diverse biological activities. This article provides an in-depth exploration of its biological activity, including antimicrobial and anticancer properties, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound consists of several structural components:

- Thiazole ring : A five-membered heterocyclic compound containing sulfur and nitrogen.

- Bromophenyl group : Enhances biological activity through electron-withdrawing effects.

- Cyanovinyl moiety : Contributes to the compound's reactivity and potential interactions with biological targets.

The synthesis typically involves multiple steps, including the formation of the thiazole ring via Hantzsch thiazole synthesis, introduction of the cyanovinyl group through Knoevenagel condensation, and amide bond formation through reaction with acyl chlorides.

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that various thiazole derivatives demonstrate effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. In particular, compounds with similar structures have been tested using the turbidimetric method, revealing promising results comparable to standard antibiotics like norfloxacin and antifungals like fluconazole .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7), melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). The lead compound demonstrated high in vitro potency against both sensitive and resistant cancer cell lines. Mechanistically, it induces cell death through apoptosis and autophagy pathways .

Table 2: Anticancer Activity in Different Cell Lines

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. For example, it may inhibit enzymes involved in inflammatory pathways or disrupt cellular signaling associated with cancer proliferation .

Case Studies

- In Vitro Studies : A study conducted on MCF7 cells indicated that the compound significantly reduced cell viability at low concentrations, highlighting its potential as a therapeutic agent against breast cancer .

- In Vivo Studies : In mouse models bearing A375 xenografts, treatment with the compound resulted in a marked reduction in tumor size compared to controls, suggesting effective tumor growth inhibition .

Propriétés

IUPAC Name |

N-[4-[[(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN4OS/c1-13(26)24-18-7-5-17(6-8-18)23-11-15(10-22)20-25-19(12-27-20)14-3-2-4-16(21)9-14/h2-9,11-12,23H,1H3,(H,24,26)/b15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFGJNUGFGBKDS-PTNGSMBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.